Differentiation via Predicted pKa and Lipophilicity
The target compound possesses a distinct predicted pKa (strongest basic) of 4.95 [1], in contrast to the unsubstituted 2-(nitromethylene)pyrrolidine, which has a predicted pKa of 7.23 [2]. This 2.28-unit difference in basicity indicates a significantly lower propensity for protonation at physiological pH, which is a critical factor in membrane permeability and target engagement. Similarly, the predicted LogP for the target compound is 1.68 , while the same descriptor for 2-(nitromethylene)pyrrolidine is reported as 2.35 [2], a difference of 0.67 LogP units. These differences are substantial and would lead to divergent pharmacokinetic and pharmacodynamic profiles.
| Evidence Dimension | Predicted pKa (strongest basic) and LogP |
|---|---|
| Target Compound Data | pKa = 4.95; LogP = 1.68 |
| Comparator Or Baseline | 2-(Nitromethylene)pyrrolidine: pKa = 7.23; LogP = 2.35 |
| Quantified Difference | ΔpKa = -2.28; ΔLogP = -0.67 |
| Conditions | Computational prediction using ChemAxon software |
Why This Matters
These quantifiable physicochemical differences provide a rational basis for selecting this specific compound over the unsubstituted analog when specific solubility, permeability, or target-binding characteristics are required.
- [1] T3DB. (2009). (2Z)-1-Ethyl-2-(nitromethylidene)pyrrolidine (T3D1058). Retrieved from https://tedb.ca/toxins/T3D1058 View Source
- [2] PMC. (n.d.). Table 3: pKa and LogP values for 2-(nitromethylene)pyrrolidine. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9144361/table/marinedrugs-20-00292-t003/ View Source
